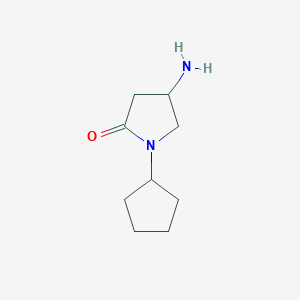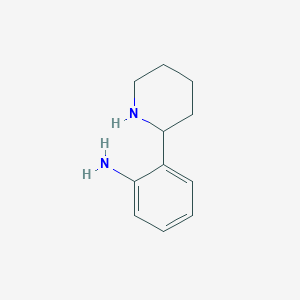
7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one is a quinazoline derivative with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and 1-pentylamine.
Cyclization: The starting materials undergo cyclization in the presence of a suitable catalyst, such as phosphorus oxychloride, to form the quinazoline ring.
Chlorination: The quinazoline intermediate is then chlorinated using reagents like thionyl chloride to introduce the chlorine atom at the 7th position.
Thiol Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted quinazoline derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: It may be explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: It may be used in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-chloro-2-mercapto-3-methylquinazolin-4(3H)-one
- 7-chloro-2-mercapto-3-ethylquinazolin-4(3H)-one
- 7-chloro-2-mercapto-3-propylquinazolin-4(3H)-one
Uniqueness
7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one is unique due to its specific pentyl group, which may confer distinct biological and chemical properties compared to its methyl, ethyl, and propyl analogs.
Propriétés
Numéro CAS |
757192-78-2 |
|---|---|
Formule moléculaire |
C13H15ClN2OS |
Poids moléculaire |
282.79 g/mol |
Nom IUPAC |
7-chloro-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C13H15ClN2OS/c1-2-3-4-7-16-12(17)10-6-5-9(14)8-11(10)15-13(16)18/h5-6,8H,2-4,7H2,1H3,(H,15,18) |
Clé InChI |
BUCJWRUYMPCNNO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12114034.png)









![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-methylbenzamide](/img/structure/B12114110.png)
![(2S)-2-Amino-N-[(1S)-1-carbamoyl-2-phenylethyl]-3-methylbutanamide hydrochloride](/img/structure/B12114111.png)

![(5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) acetate](/img/structure/B12114125.png)
